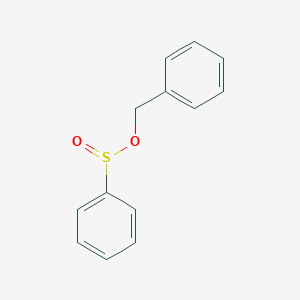

Benzyl benzenesulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl benzenesulfinate is a chemical compound that is commonly used in scientific research. It is also known as benzyl phenylsulfinate or diphenylmethyl sulfinate. This compound is a sulfinate ester that is used in organic synthesis and as a reagent in analytical chemistry. It has a wide range of applications in research and is a useful tool for scientists in various fields.

Aplicaciones Científicas De Investigación

Inhibition of Oxidation by Tyrosinase : Benzyl benzenesulfinate has been shown to inhibit the oxidation of various o-dihydroxy-phenols and trihydroxyphenols by tyrosinase, an enzyme involved in melanin synthesis. It's particularly effective in inhibiting the oxidation to pigmented products of o-dihydroxyphenols compared to trihydroxyphenols (Kahn, Ben-Shalom, & Zakin, 1999).

Synthesis of Sulfonamides : In chemical research, benzyl benzenesulfinate is utilized in the synthesis of sulfonamides, which are crucial intermediates in drug synthesis. A novel method involving a domino dehydrogenation-condensation-hydrogenation sequence of alcohols and sulfonamides using a nanostructured catalyst was developed, highlighting the importance of benzyl benzenesulfinate in creating sulfonamide derivatives (Shi et al., 2009).

Synthesis of Privileged Scaffolds : Benzyl benzenesulfinate has been used as a key intermediate in solid-phase synthesis for producing diverse privileged scaffolds. This includes unusual rearrangements yielding a variety of structures, showcasing its versatility in chemical transformations (Fülöpová & Soural, 2015).

Electro-Organic Synthesis : The compound plays a role in the electro-organic synthesis of new sulfone derivatives. The electrochemical oxidation of catechols in the presence of benzyl benzenesulfinate in aqueous solutions has been studied, leading to the formation of sulfone derivatives through Michael addition (Nematollahi & Rahchamani, 2002).

Catalysis of Hydrolysis Reactions : In the field of catalysis, benzyl benzenesulfinate has shown potential in catalyzing the hydrolysis of phenyl benzenesulfinate. This process is notably accelerated by various base components, indicating its role in enhancing the efficiency of such reactions (Okuyama, 1996).

Synthesis of Isoquinoline Derivatives : Benzyl benzenesulfinate is used in synthesizing isoquinoline derivatives. Through a radical cyclization strategy, this compound enables the synthesis of these derivatives, which are valuable in drug discovery (Tang et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-16(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSQMEFZVYAYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl benzenesulfinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)